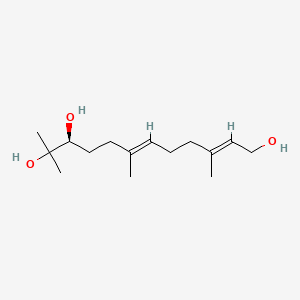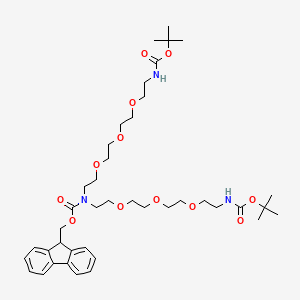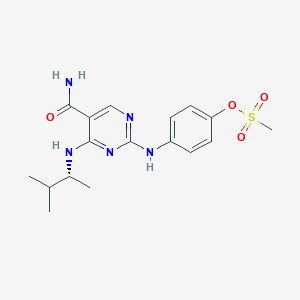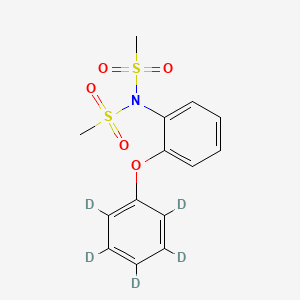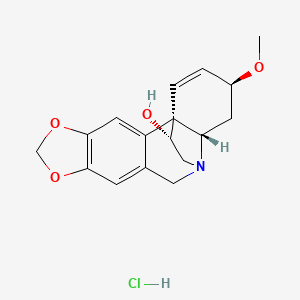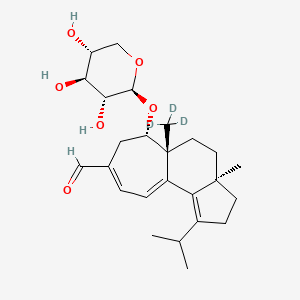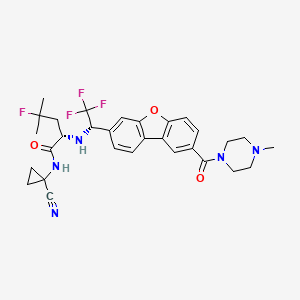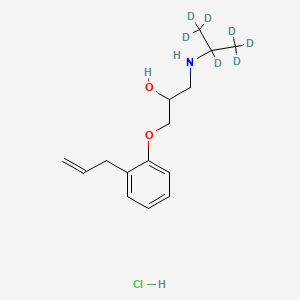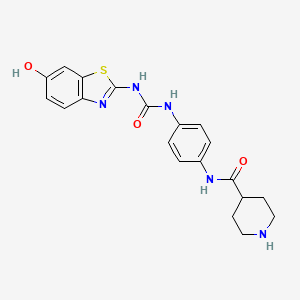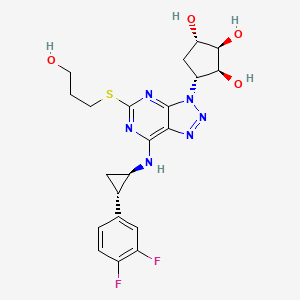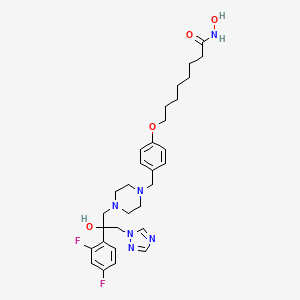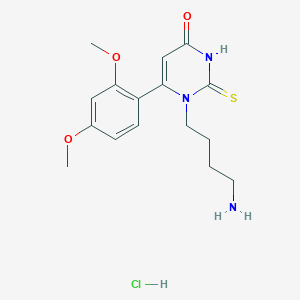
ent-Tadalafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Tadalafil-d3: is a deuterium-labeled derivative of ent-Tadalafil, a compound known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. The molecular formula of this compound is C22H16D3N3O4, and it has a molecular weight of 392.42 . This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
The synthesis of ent-Tadalafil-d3 involves the incorporation of deuterium atoms into the ent-Tadalafil molecule. Deuterium, a stable isotope of hydrogen, is often used to trace and study the pharmacokinetic and metabolic profiles of drugs . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the process involves the selective deuteration of specific hydrogen atoms in the ent-Tadalafil molecule .
Chemical Reactions Analysis
ent-Tadalafil-d3, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur in the presence of nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
ent-Tadalafil-d3 is extensively used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism Studies: Researchers use this compound to study the metabolic pathways and identify metabolites of ent-Tadalafil.
Proteomics Research: The compound is used in proteomics to study protein-drug interactions and the effects of deuterium substitution on protein binding.
Isotope Labeling: This compound serves as a reference standard in isotope labeling studies, helping to quantify and analyze other deuterated compounds.
Mechanism of Action
ent-Tadalafil-d3, like ent-Tadalafil, functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. This results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, thereby facilitating erectile function . The molecular targets of this compound include PDE5 enzymes, and its effects are mediated through the cGMP signaling pathway .
Comparison with Similar Compounds
ent-Tadalafil-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sildenafil: Another PDE5 inhibitor, known commercially as Viagra, used for similar therapeutic purposes.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing for more precise tracking and analysis .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1/i1D3 |
InChI Key |
WOXKDUGGOYFFRN-DBSXGILSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


